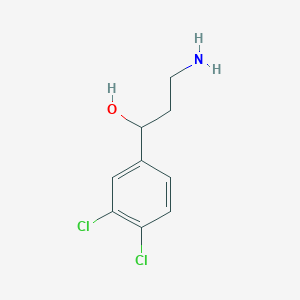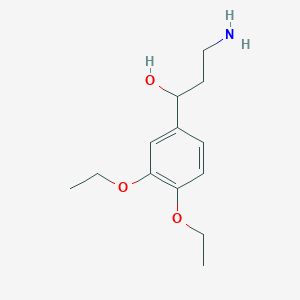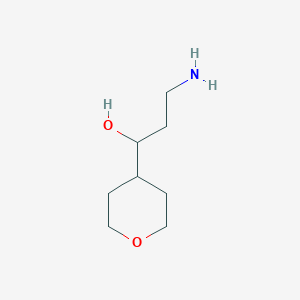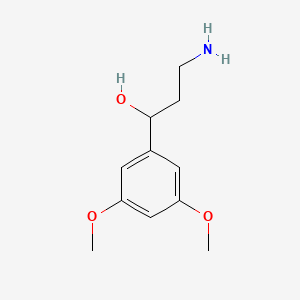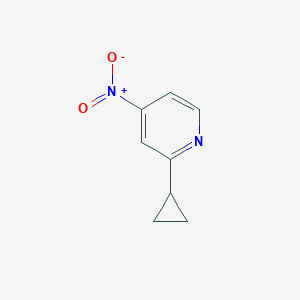
2-Cyclopropyl-4-nitropyridine
概要
説明
2-Cyclopropyl-4-nitropyridine is a chemical compound with the molecular formula C8H8N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Cyclopropyl-4-nitropyridine involves a reaction with caesium carbonate in water and toluene at 98℃ for 48 hours under an inert atmosphere . The reaction mixture is then washed with water, and the organic phase is separated and dried. The filtrate is concentrated in vacuo, and the residue is purified by column chromatography .Chemical Reactions Analysis
The chemical reactions involving nitropyridines are complex and can involve various steps . For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .科学的研究の応用
Synthesis of Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- Methods of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .
Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . TFMP derivatives are used in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP derivatives involve various chemical reactions .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Nitration Products
- Scientific Field : Chemical Engineering
- Application Summary : Nitropyridine can be used in the synthesis of nitration products. The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Methods of Application : Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions . Compared with reactions in batch mode, one major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .
- Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .
Synthesis of Fluorinated Organic Compounds
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the synthesis of fluorinated organic compounds. These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Synthesis of Nitration Products in Continuous Flow
- Scientific Field : Chemical Engineering
- Application Summary : Nitropyridine can be used in the synthesis of nitration products in a continuous flow system . This method increases the process safety and efficiency of fast highly exothermic reactions .
- Methods of Application : The nitration of phenol in a microreactor yields a better fraction of the mononitration product of phenol and, as a further consequence, a reduction in the formation of polymerised products . The nitration of toluene using HNO3 –H2SO4 mixed acid (T=65 °C, t=15 min, conversion of more than 98%), and with Ac2O/H2SO4/HNO3 as the nitrating agent (T=300 °C, t=70 min, conversion of 100%) in the CYTOS microreaction system was reported .
- Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .
Synthesis of 2-Chloro-3-Nitropyridine-4-ol
- Scientific Field : Organic Chemistry
- Application Summary : 2-Chloro-3-nitropyridine-4-ol can be synthesized from 2,4-dihydroxy-3-nitropyridine .
- Methods of Application : The process for the preparation of 2-Chloro-3-nitropyridine-4-ol involves the use of 2,4-dihydroxy-3-nitropyridine .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Safety And Hazards
将来の方向性
The future directions for 2-Cyclopropyl-4-nitropyridine could involve its use in the synthesis of other chemical compounds. For instance, 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . This suggests that 2-Cyclopropyl-4-nitropyridine could potentially be used in similar processes.
特性
IUPAC Name |
2-cyclopropyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBCDQRQJOMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-nitropyridine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)
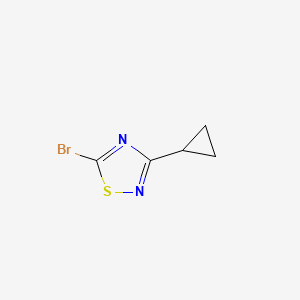
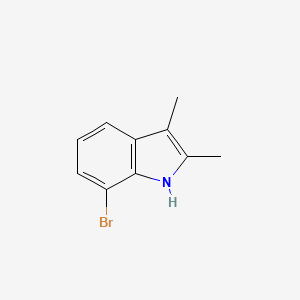
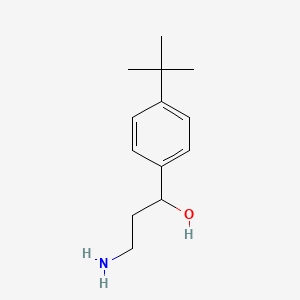
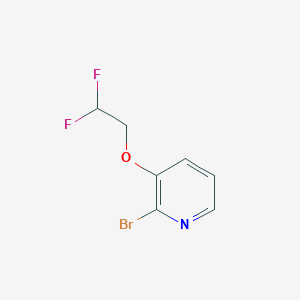
![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
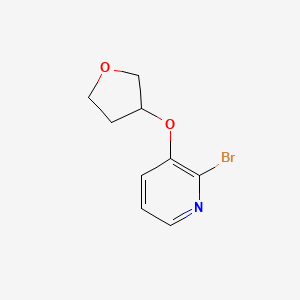
![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)
